molecular formula C21H21ClN4O2S B2484616 N-(4-chlorophenethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-76-9

N-(4-chlorophenethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2484616
CAS No.: 921473-76-9
M. Wt: 428.94
InChI Key: BXUGURIQBRAVFB-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and exhibited significant activities for urease inhibition, indicating potential applications in treating diseases related to urease activity, such as gastric ulcers and urinary tract infections (Gull et al., 2016).

Molecular Structure Analysis

  • The structural analysis of similar acetamide compounds showed intermolecular interactions that could be relevant in the development of new pharmaceuticals (Saravanan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Certain benzothiazolinone acetamide analogs were studied for their potential as photosensitizers in dye-sensitized solar cells and for their interactions with cyclooxygenase 1 (COX1), a protein involved in inflammation and pain (Mary et al., 2020).

Antitumor Activities

  • New derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide were found to have considerable anticancer activity against certain cancer cell lines, indicating potential applications in cancer therapy (Yurttaş et al., 2015).

Synthesis of Novel Derivatives and Antiproliferative Agents

  • Novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives were synthesized and evaluated for antiproliferative properties, suggesting a potential application in cancer research (Toolabi et al., 2022).

Antibacterial Agents

  • A study on the synthesis and QSAR of various acetamide derivatives, including those with a thiazole moiety, revealed potential antibacterial applications (Desai et al., 2008).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-14-3-2-4-17(11-14)24-20(28)26-21-25-18(13-29-21)12-19(27)23-10-9-15-5-7-16(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUGURIQBRAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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